Propargyl-PEG5-amine

Descripción general

Descripción

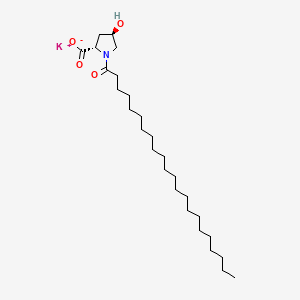

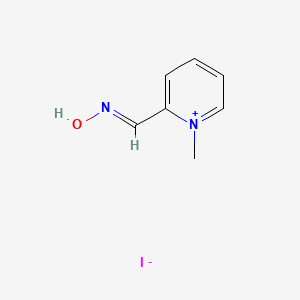

Propargyl-PEG5-amine is a compound with a molecular weight of 275.35 . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This compound is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

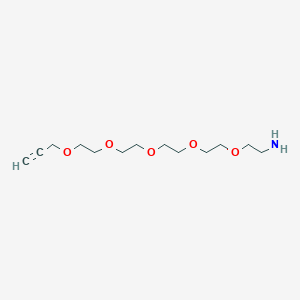

The molecular structure of Propargyl-PEG5-amine is represented by the linear formula C13H25NO5 . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Chemical Reactions Analysis

Propargyl-PEG5-amine is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Physical And Chemical Properties Analysis

Propargyl-PEG5-amine has a molecular weight of 275.35 . It is a liquid that appears colorless to light yellow . The compound is stored at -20°C and protected from light .

Aplicaciones Científicas De Investigación

Click Chemistry Reagent

Propargyl-PEG5-amine is commonly used as a Click Chemistry reagent for copper-catalyzed reactions with azides . This makes it a valuable tool in the field of bioconjugation where it can be used to attach various functional groups to biomolecules.

Reactivity with Carboxylic Acids

The amine moiety of Propargyl-PEG5-amine reacts with carboxylic acids , activated NHS esters, and other carbonyl compounds . This property allows it to be used in the synthesis of a wide range of compounds.

Solvent-free Synthesis of Propargylamines

Propargylamines are a class of compounds with many pharmaceutical and biological properties . Propargyl-PEG5-amine can be used in the solvent-free synthesis of propargylamines, contributing to greener and more sustainable chemical processes .

Neurodegenerative Disorders Treatment

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The propargyl group in Propargyl-PEG5-amine could potentially be used to develop new treatments for these diseases.

Monoamine Oxidase Inhibitor

Pargyline, a propargylamine derivative, is a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that has been linked to neurodegenerative diseases like Alzheimer’s disease. Propargyl-PEG5-amine could potentially be used to develop new monoamine oxidase inhibitors.

Cancer Treatments

Pargyline has been found to enhance the inhibition of lysine-specific-demethylase-1 (LSD-1) when used along with the chemotherapeutic agent camptothecin . This results in induced senescence and growth inhibition of cancer cells . Propargyl-PEG5-amine could potentially be used to develop similar treatments.

Diabetes Treatment

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it . Propargyl-PEG5-amine could potentially be used to develop new treatments for diabetes.

Water Solubility Improvement

The PEG spacer in Propargyl-PEG5-amine helps improve the water solubility of the molecule in aqueous media . This makes it a valuable tool in the development of water-soluble drugs and other compounds.

Mecanismo De Acción

The mechanism of action of Propargyl-PEG5-amine is primarily through its role as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Safety and Hazards

Direcciones Futuras

The propargyl group, such as in Propargyl-PEG5-amine, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that the future directions of Propargyl-PEG5-amine and similar compounds lie in the exploration of these new synthetic pathways and applications.

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBTXXAWMPTQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.